B1578281 APC-300

APC-300

Cat. No.: B1578281
Attention: For research use only. Not for human or veterinary use.
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Description

APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. This compound is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, this compound has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that this compound may have potential applications in the treatment of several tumor types. This compound is currently in preclinical development.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APC300;  APC-300;  APC 300

Origin of Product

United States

Preparation Methods

APC Modes

Mode Characteristics Power Range Application Distance Energy Delivery
FORCED APC™ Continuous energy output; voltage increases with power; high efficiency; max 120 W Up to 120 W Up to 5 mm Continuous
PULSED APC® Discontinuous pulsed energy; two effects with different pulse frequencies and energy per pulse From 10 W upwards Up to 7 mm Pulsed (1 or 16 pulses/sec)
PRECISE APC® Automatic plasma intensity regulation; effect setting controls plasma intensity; continuous Adjustable effect Up to 5 mm Continuous, self-regulating
  • FORCED APC™ mode provides a high-frequency voltage that increases with power settings and continuous energy application, suitable for robust coagulation needs.
  • PULSED APC® offers intermittent energy delivery, reducing thermal damage with two selectable pulse frequencies, beneficial for delicate tissue treatment.
  • PRECISE APC® mode automatically adjusts plasma intensity based on probe-to-tissue distance, ensuring consistent tissue effects independent of distance variations.

Operational Parameter Settings

Power and Argon Flow Rate

  • Power settings typically range from 25 to 80 watts in clinical applications, with argon flow rates between 0.6 and 2.0 liters per minute (L/min).
  • Lower power and flow settings (e.g., 40 W and 2.0 L/min) have been shown effective for tissue coagulation with minimal complications.

Probe Distance and Application Duration

  • Optimal probe distance is generally maintained between 2 to 7 mm from the target tissue, depending on the APC mode used.
  • Application duration varies by clinical context but is controlled to avoid excessive tissue damage.

Practical Preparation Steps for this compound Use

Step No. Description Details/Notes
1 Connect this compound card to drive microprocessor Ensure proper DPRAM interface connection
2 Power on device and verify communication initialization Monitor for NMT Pre-Operational and Config phases
3 Configure APC parameters (power, gas flow, mode) Adjust via user interface; typical power 40 W, flow 2 L/min
4 Purge APC probe with argon gas before first use Use purge button to fill instruments with argon gas
5 Position probe at optimal distance (2-7 mm) Maintain stable distance for consistent plasma effect
6 Apply APC energy according to selected mode and duration Monitor tissue response and adjust parameters as needed

Research Findings and Data Summary

Tissue Effects and Mode Selection

  • FORCED APC™ mode is preferred for rapid, continuous coagulation.
  • PULSED APC® modes reduce thermal spread and are suitable for sensitive tissues.
  • PRECISE APC® mode offers self-regulated plasma intensity, improving safety and consistency.

Summary Table of this compound Preparation Parameters

Parameter Recommended Range/Setting Notes
Power Setting 25–80 W (commonly 40 W) Adjust by clinical need
Argon Gas Flow Rate 0.6–2.0 L/min (commonly 2.0 L/min) Must be sufficient for plasma generation
Probe Distance 2–7 mm Critical for plasma effect and safety
APC Mode FORCED, PULSED, PRECISE Mode selected based on tissue and goal
Number of Sessions 1 to 4 (up to 8 in severe cases) Multiple sessions reduce complications

Q & A

Q. What are the critical considerations for designing experiments to study the physicochemical properties of APC-300?

Methodological Answer: Experimental design should prioritize reproducibility and validity. Begin by defining measurable objectives (e.g., solubility, stability under varying pH/temperature). Use control groups and triplicate trials to minimize variability. For characterization, combine techniques like X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry for purity assessment. Ensure protocols align with established standards (e.g., ICH guidelines for stability testing) .

Q. How can researchers ensure methodological rigor when synthesizing this compound in laboratory settings?

Methodological Answer: Document synthesis steps meticulously, including reaction conditions (temperature, catalysts, solvents), purification methods (e.g., column chromatography), and yield calculations. Cross-validate results using orthogonal techniques (e.g., HPLC for purity and FT-IR for functional group confirmation). Reference peer-reviewed protocols for analogous compounds to avoid procedural biases .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric tests like the Kruskal-Wallis test. Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across independent studies?

Methodological Answer: Conduct a systematic literature review to identify confounding variables (e.g., cell lines, assay conditions). Perform comparative experiments under standardized conditions, controlling for variables like incubation time and solvent effects. Use meta-analysis to quantify heterogeneity across studies and apply Bradford Hill criteria to assess causality .

Q. What strategies mitigate ethical challenges in this compound research involving animal models or human-derived samples?

Methodological Answer: Adhere to institutional review board (IRB) or animal ethics committee guidelines. For human samples, ensure informed consent and anonymization. Use the "3Rs" framework (Replacement, Reduction, Refinement) for animal studies. Document ethical approvals explicitly in publications .

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic properties?

Methodological Answer: Train models on curated datasets (e.g., PubChem, ChEMBL) using features like molecular descriptors (logP, polar surface area) and in vitro ADME data. Validate models via cross-validation and external test sets. Tools like AutoSklearn or DeepChem can automate hyperparameter tuning. Address overfitting by regularizing algorithms and reporting uncertainty metrics .

Data Analysis and Interpretation

Q. What methodologies address reproducibility issues in this compound’s cytotoxicity assays?

Methodological Answer: Standardize cell culture conditions (passage number, media composition) and include positive/negative controls in each assay batch. Use plate normalization methods (e.g., Z-score or percent inhibition) to minimize inter-experimental variability. Publish raw data and analysis scripts in repositories like Zenodo for transparency .

Q. How should researchers handle outliers in this compound’s spectroscopic data without compromising validity?

Methodological Answer: Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate instrumental or procedural anomalies (e.g., baseline drift, sample contamination). If outliers are confirmed, exclude them with justification in the methods section. Use robust statistical methods (e.g., median-based calculations) if outliers persist .

Theoretical and Interdisciplinary Approaches

Q. What interdisciplinary frameworks integrate computational chemistry with experimental this compound research?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) to predict target binding affinities with experimental validation via surface plasmon resonance (SPR). Use density functional theory (DFT) to correlate electronic properties with reactivity, then validate with kinetic studies. Cross-disciplinary collaboration ensures computational predictions align with empirical data .

Q. How can this compound researchers structure literature reviews to identify gaps and avoid redundancy?

Methodological Answer: Use tools like Covidence or Rayyan for systematic screening. Apply PRISMA guidelines to map search strategies, inclusion/exclusion criteria, and bias assessment. Synthesize findings thematically (e.g., synthesis routes, biological targets) and use SWOT analysis to highlight understudied areas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.